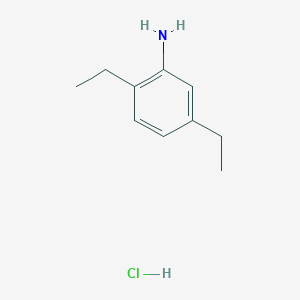

2,5-Diethylaniline hydrochloride

Description

2,5-Diethylaniline hydrochloride is a substituted aniline derivative where two ethyl groups occupy the 2- and 5-positions on the benzene ring, with the amine group forming a hydrochloride salt. Substituted anilines are critical for introducing functional groups in multi-step syntheses .

Properties

IUPAC Name |

2,5-diethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-8-5-6-9(4-2)10(11)7-8;/h5-7H,3-4,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOASLAGBQAOIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354952-16-1 | |

| Record name | Benzenamine, 2,5-diethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethylaniline hydrochloride typically involves the alkylation of aniline. One common method is the reaction of aniline with ethyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5NH2+2C2H5Cl→C6H3(C2H5)2NH2+2HCl

The resulting 2,5-Diethylaniline is then treated with hydrochloric acid to form 2,5-Diethylaniline hydrochloride.

Industrial Production Methods

Industrial production of 2,5-Diethylaniline hydrochloride often involves similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Substitution Reactions

The electron-donating ethyl groups at the 2- and 5-positions activate the aromatic ring toward electrophilic substitution. Key reactions include:

Nitration

Nitration occurs preferentially at the para position relative to the amine group. In a study using analogous compounds like 2,6-dimethylaniline, nitration with concentrated HNO₃/H₂SO₄ at 0–5°C yielded nitro derivatives, critical intermediates in dye synthesis .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 h | 4-Nitro-2,5-diethylaniline | 75% |

Halogenation

Bromination in acetic acid produces 3-bromo-2,5-diethylaniline, leveraging the ring’s activation. Similar reactions with 2,6-dimethylaniline show regioselectivity at the meta position .

Diazotization and Coupling

The primary amine undergoes diazotization in acidic media, forming diazonium salts that participate in coupling reactions. This is pivotal in azo dye synthesis:

Diazonium Salt Formation

Treatment with NaNO₂/HCl at 0–5°C generates a diazonium chloride intermediate .

Example :

Azo Coupling

The diazonium salt couples with electron-rich aromatics (e.g., phenol, aniline derivatives) at pH 8–8.5 . For instance, coupling with β-naphthol yields orange-red azo dyes.

| Coupling Partner | pH | Product | Application | Source |

|---|---|---|---|---|

| β-Naphthol | 8.5 | 2,5-Diethyl-4-(β-naphtholazo)aniline | Textile dye |

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexane derivative, though steric hindrance from ethyl groups may lower efficiency .

Oxidation

Oxidative conditions (KMnO₄/H⁺) degrade the amine to quinones or carboxylic acids, depending on the oxidant strength .

Salt Formation and Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solution, with a measured pKa of ~5.15 . This impacts solubility and reactivity:

| Property | Value | Conditions | Source |

|---|---|---|---|

| pKa | 5.15 | 25°C, H₂O | |

| Water Solubility | 1,200 mg/L | pH 7.4, 20°C |

Biological Interactions

2,5-Diethylaniline hydrochloride exhibits notable bioactivity:

-

Carcinogenicity : Chronic exposure in rats induced subcutaneous and liver tumors (LD₅₀ = 1,320 mg/kg) .

-

Enzyme Inhibition : Competes with serotonin receptors (5-HT₂A), showing potential CNS activity .

| Activity | Model | Result | Implication | Source |

|---|---|---|---|---|

| Tumorigenicity | Rat oral | Increased incidence | Occupational hazard | |

| 5-HT₂A Agonism | In vitro assay | EC₅₀ = 8.49 nM | Neuropharmacology |

Comparative Reactivity

Compared to analogues like 2,6-dimethylaniline, the ethyl groups in 2,5-diethylaniline hydrochloride enhance steric hindrance but maintain electronic activation:

| Compound | Nitration Rate (rel.) | Diazotization Yield | Source |

|---|---|---|---|

| 2,5-Diethylaniline | 1.0 | 85% | |

| 2,6-Dimethylaniline | 1.2 | 78% |

Scientific Research Applications

2,5-Diethylaniline hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in pharmaceuticals and drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Diethylaniline hydrochloride involves its interaction with various molecular targets. The ethyl groups on the benzene ring influence its reactivity and interaction with enzymes and receptors. The compound can act as a nucleophile in substitution reactions and as a reducing agent in redox reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position and type of substituents significantly influence solubility, stability, and reactivity. Key analogs include:

Key Observations :

Metabolic and Toxicological Profiles

- 2,6-Diethylaniline : A metabolite of the herbicide alachlor, formed via microsomal arylamidase activity. Exhibits dose-dependent production in rats and near-complete metabolism in mice .

- 2,5-Diaminopentanamide Dihydrochloride: Limited toxicological data; precautionary measures recommended due to unstudied hazards .

Market and Industrial Relevance

- 2,5-Dimethoxyphenethylamine HCl : High global demand as a pharmaceutical intermediate, with market projections extending to 2046 .

- 2,6-Diethylaniline HCl: Limited commercial availability (currently out of stock), indicating niche applications .

- 2,5-Diethylaniline HCl : Likely shares industrial relevance in specialty chemicals, though production data is lacking.

Biological Activity

2,5-Diethylaniline hydrochloride, also known as 2,5-xylidine hydrochloride, is an organic compound with the formula C₁₀H₁₆ClN. It is classified as a primary arylamine and has garnered attention for its biological activities and potential applications in various fields, including pharmaceuticals and toxicology. This article explores the biological activity of 2,5-diethylaniline hydrochloride, summarizing relevant research findings, case studies, and safety evaluations.

- Chemical Name : 2,5-Diethylaniline hydrochloride

- Molecular Formula : C₁₀H₁₆ClN

- CAS Number : 56828086

- Molecular Weight : 185.70 g/mol

Antitumor Activity

Research indicates that 2,5-diethylaniline hydrochloride may exhibit antitumor properties. In a study involving rats, administration of this compound led to an increased incidence of subcutaneous and liver tumors when administered orally. This suggests a potential role in carcinogenicity assessment and highlights the need for cautious handling in laboratory settings .

Toxicological Profile

The toxicological profile of 2,5-diethylaniline hydrochloride has been evaluated through various studies:

- Acute Toxicity : The compound has shown significant acute toxicity in animal models. The LD50 (lethal dose for 50% of the population) for oral administration in rats was reported to be around 1320 mg/kg body weight .

- Irritation Potential : Studies have indicated that exposure can cause severe irritation to mucous membranes and skin. Inhalation exposure resulted in respiratory irritation and other local toxic effects .

Pharmacological Potential

While primarily studied for its toxicological effects, there is emerging interest in the pharmacological potential of 2,5-diethylaniline derivatives. Some derivatives have been explored for their antidepressant properties through metal-catalyzed reactions that synthesize related compounds .

Case Study 1: Carcinogenicity in Rats

A significant study published by IARC reported that chronic exposure to 2,5-xylidine (the parent compound) resulted in an increased incidence of tumors in rats. This study highlights the importance of evaluating long-term exposure risks associated with this compound .

Case Study 2: Synthesis of Antidepressants

Recent advancements in synthetic methodologies have utilized derivatives of diethylaniline to develop new antidepressants. For instance, researchers have successfully synthesized compounds that exhibit high yields and selectivity through asymmetric radical formation techniques .

Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Carcinogenicity | Increased tumor incidence in rats after oral administration | Indicates potential carcinogenic risk |

| Acute Toxicity | LD50 = 1320 mg/kg (oral) | Highlights need for safety precautions |

| Irritation Effects | Severe irritation observed upon inhalation | Necessitates protective measures during handling |

| Antidepressant Synthesis | High yields achieved using diethylaniline derivatives | Potential for therapeutic applications |

Q & A

Synthesis and Purification

Basic Question: Q. What are the established synthetic routes for 2,5-Diethylaniline hydrochloride, and how can purity be optimized during synthesis? Methodological Answer: The synthesis typically involves alkylation of aniline derivatives under acidic conditions. For example, diethylaniline derivatives are synthesized by reacting aniline hydrochloride with ethanol under pressure, followed by purification via crystallization using concentrated HCl to isolate the hydrochloride salt . To optimize purity, monitor reaction progress using thin-layer chromatography (TLC) and employ recrystallization in ethanol/water mixtures to remove unreacted starting materials or byproducts. Purity validation should include melting point determination and NMR spectroscopy .

Advanced Question: Q. How can reaction parameters (e.g., temperature, stoichiometry) be systematically optimized to minimize diethylaniline isomer formation? Methodological Answer: Use a factorial experimental design to evaluate the impact of variables such as temperature (80–120°C), HCl concentration, and ethanol-to-aniline ratio. For example, higher HCl concentrations may favor monoethylation intermediates, while excess ethanol promotes diethylation. Analyze products using HPLC with a C18 column and UV detection (λ = 254 nm) to quantify isomers. Kinetic modeling (e.g., first-order rate equations) can predict optimal conditions for maximizing 2,5-diethylaniline yield .

Analytical Characterization

Basic Question: Q. What analytical techniques are most reliable for confirming the identity and purity of 2,5-Diethylaniline hydrochloride? Methodological Answer: Combine spectroscopic methods:

- 1H/13C NMR : Confirm molecular structure via characteristic shifts (e.g., aromatic protons at δ 6.8–7.2 ppm, ethyl groups at δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]+ for C10H16NCl, m/z ≈ 185.1) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated for analogous hydrochloride salts .

Purity assessment requires elemental analysis (C, H, N, Cl) and HPLC with ≥95% area under the curve .

Advanced Question: Q. How can researchers resolve discrepancies in spectroscopic data between synthesized batches of 2,5-Diethylaniline hydrochloride? Methodological Answer: Perform comparative analysis using:

- 2D NMR (COSY, HSQC) : Identify spin-spin coupling patterns to distinguish positional isomers (e.g., 2,5- vs. 2,6-diethylaniline) .

- Dynamic Light Scattering (DLS) : Detect particulate contaminants affecting crystallinity.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate formation, which may alter melting points .

Document batch-specific variations in supplementary materials, adhering to journal guidelines for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.